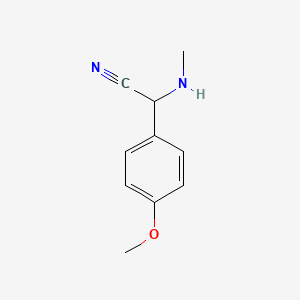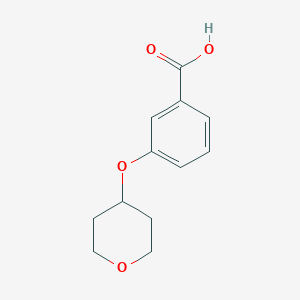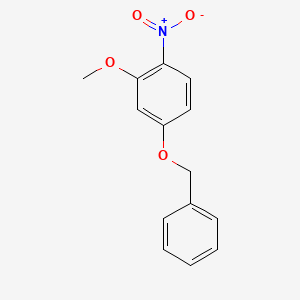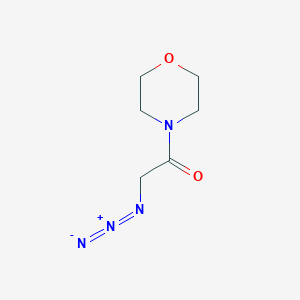
(2R)-2-Fluoropropan-1-ol
Descripción general
Descripción
(2R)-2-Fluoropropan-1-ol is an organic compound with the molecular formula C3H7FO It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Fluoropropan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-fluoropropanone using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the nucleophilic substitution of (2R)-2-bromopropan-1-ol with a fluoride source such as potassium fluoride in the presence of a phase-transfer catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst, temperature, and solvent can significantly impact the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-fluoropropanal or 2-fluoropropanoic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to 2-fluoropropane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve the use of phase-transfer catalysts and appropriate nucleophiles.
Major Products:
Oxidation: 2-Fluoropropanal, 2-Fluoropropanoic acid
Reduction: 2-Fluoropropane
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-Fluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-Fluoropropan-1-ol depends on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, interacting with the active site and affecting enzyme activity. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules, often enhancing its stability and binding affinity.
Comparación Con Compuestos Similares
(2S)-2-Fluoropropan-1-ol: The enantiomer of (2R)-2-Fluoropropan-1-ol, with similar chemical properties but different biological activity.
2-Fluoroethanol: A related compound with one less carbon atom, used in similar applications but with different reactivity.
2-Fluoropropane: The fully reduced form of this compound, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its chiral nature and the presence of the fluorine atom, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound in research and industry.
Propiedades
IUPAC Name |
(2R)-2-fluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXZJCKWUCBECD-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876747-18-1 | |
| Record name | (2R)-2-Fluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)


![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)








